MS049 was developed through structure-activity relationship (SAR) studies to improve upon a fragment-like inhibitor. It is highly potent and selective for PRMT4 and PRMT6 over other epigenetic targets [1].
The following table summarizes the inhibitory concentrations (IC50) of this compound against different PRMT enzymes.
| Enzyme | IC50 (Biochemical Assay) | IC50 (Cellular Assay) |
|---|---|---|
| PRMT4 | 34 nM [2] | 1.4 ± 0.1 μM [2] |
| PRMT6 | 43 nM [2] | 0.97 ± 0.05 μM [2] |
| PRMT8 | 1600 nM [2] | Not Reported |
| Other PRMTs & Epigenetic Targets | Selective over a broad panel [1] [2] | Not Applicable |
This compound reduces levels of specific methylation marks in cells:
Importantly, at these effective concentrations, this compound is not toxic and does not affect the growth of HEK293 cells [2].
The key experiments that define this compound's activity involve treating cells and measuring the resulting decrease in methylation marks via western blot.
This protocol details how to assess this compound inhibition of PRMT4 and PRMT6 in a cellular context [2].
Key Steps and Reagents:
A critical best practice in chemical biology is using a negative control to confirm that observed effects are due to the intended target inhibition. The developers of this compound also created MS049N, an inactive analog [1] [3].
COC vs. CNC in SMILES notation) that abolishes its inhibitory activity. It is crucial for ruling out off-target effects in experiments [3].This compound enables the investigation of PRMT4 and PRMT6 in various biological contexts. PRMTs are implicated in transcription, DNA repair, and immune signaling, with dysregulation linked to cancers like AML, breast, prostate, and lung cancer [1] [4] [5].
The table below summarizes the core biochemical and cellular characteristics of this compound:
| Property | Description |
|---|---|
| Primary Targets | PRMT4 (CARM1) & PRMT6 [1] [2] |
| IC₅₀ (Cell-Free) | 34 nM for PRMT4; 43 nM for PRMT6 [3] [4] [5] |
| Molecular Weight | 321.29 (dihydrochloride salt) [3] [5] |
| Molecular Formula | C₁₅H₂₆Cl₂N₂O [3] |
| CAS Number | 2095432-59-8 (dihydrochloride) [5] |
| In Vitro Solubility | 56 mg/mL in DMSO and Water; 50 mg/mL in Ethanol [5] |
| Selectivity | Highly selective over other PRMTs (>300-fold over PRMT1/3), other epigenetic enzyme classes, and non-epigenetic targets [3] [2] |
| Negative Control | MS049N [1] [2] |
To confirm this compound activity in cells, you can assess the reduction of specific histone marks and substrate methylation.
Experimental Readouts: The primary cellular assays measure the reduction of hallmark methylation marks:
Detailed Western Blot Protocol [5]:
The following diagram illustrates the mechanism of this compound and its downstream cellular effects, particularly its distinct role in cancer models:
This compound inhibits PRMT4/6 to reduce methylation marks, but unlike broader PRMT inhibitors, it does not stop cancer cell proliferation in certain models [6].
For in vitro and in vivo applications, proper preparation of this compound is critical.
MS049 acts as an arginine mimetic. Its ethylenediamino moiety anchors into the substrate-binding channel of PRMT4 and PRMT6, forming key hydrogen bonds to compete with natural substrates and inhibit enzyme activity [1]. The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| Primary Targets | PRMT4 (IC₅₀ = 34 nM) and PRMT6 (IC₅₀ = 43 nM) [2] [3] [4]. |
| Selectivity | Highly selective for PRMT4/6 over other PRMTs (e.g., >300-fold selective over PRMT1/3) [5] [1] and a broad range of other epigenetic targets [2] [1]. |
| Cellular Activity | Reduces levels of asymmetric dimethylation of PRMT6 substrate H3R2 (IC₅₀ = 0.97 µM) and PRMT4 substrate Med12 (IC₅₀ = 1.4 µM) [3] [4]. |
| Key Research Use | A chemical probe for dissecting the biological functions and dysregulation of PRMT4 and PRMT6 in health and disease [6] [1]. |
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table consolidates the key quantitative data available from the search results.
| Parameter | Value | Experimental Context | Source |
|---|---|---|---|
| PRMT4 IC₅₀ | 34 nM | Cell-free biochemical assay | [2] [5] [4] |
| PRMT6 IC₅₀ | 43 nM | Cell-free biochemical assay | [2] [5] [4] |
| PRMT8 IC₅₀ | 1600 nM | Cell-free biochemical assay | [3] |
| Cellular IC₅₀ (H3R2me2a) | 0.97 µM | HEK293 cells, 20-hour treatment | [3] [4] |
| Cellular IC₅₀ (Med12me2a) | 1.4 µM | HEK293 cells, 72-hour treatment | [3] [4] |
| Solubility (DMSO) | ≥ 31 mg/mL (124.82 mM) | For free base form | [3] |
| Solubility (DMSO) | 56 mg/mL (174.3 mM) | For dihydrochloride salt form | [2] [4] |
The search results provide details on how this compound has been used in cellular experiments, particularly Western Blot analysis, to validate its target engagement and functional effects.
This protocol measures the reduction of the H3R2me2a mark, a specific histone modification catalyzed by PRMT6 [3] [4].
This protocol measures the reduction of asymmetric dimethylation on Med12 (Med12-Rme2a), a non-histone substrate of PRMT4 [3] [4].
The diagram below illustrates the mechanism of action of this compound and a generalized workflow for its application in cell-based experiments.
The table below summarizes the core information available for MS049 from the search results.
| Property | Description |
|---|---|
| Target | Protein Arginine Methyltransferase 6 (PRMT6) [1] |
| PRMT Type | Type I PRMT [2] |
| Known Specificity | Selective for PRMT6; does not significantly inhibit PRMT3, PRMT4 (CARM1), or PRMT1 at its working concentrations [2] |
| Primary Cellular Role | Catalyzes asymmetric dimethylation of arginine residues on histone and non-histone proteins [1] |
This compound is used as a selective chemical probe to isolate the biological function of PRMT6 [2]. Screening experiments with related PRMT inhibitors help illustrate a common experimental workflow you can adapt for this compound:
For your requested visualization, the diagram below outlines a generalized experimental workflow for characterizing a PRMT inhibitor's activity. You can use this as a foundational template for this compound.
Proposed multi-phase workflow for profiling this compound, from in vitro assays to mechanistic studies.
The table below summarizes the fundamental quantitative data and characteristics of MS049 from early research publications.
| Property/Category | Details |
|---|---|
| Primary Targets & Mechanism | Potent, selective, cell-active dual inhibitor of Protein Arginine Methyltransferase 4 (PRMT4/CARM1) and PRMT6 [1] [2] [3]. |
| In Vitro IC₅₀ (Biochemical) | PRMT4: 34 nM [1] [2] [3]. PRMT6: 43 nM [1] [2] [3]. | | Selectivity | >30-fold selective over PRMT8 (IC₅₀ = 1.6 µM) and >300-fold selective over PRMT1 and PRMT3 [1] [3]. Highly selective over a broad panel of other epigenetic writers, erasers, and readers [2] [4]. | | Cellular Activity (IC₅₀) | Reduces H3R2me2a (PRMT6 mark) in HEK293 cells: 0.97 µM [1]. Reduces Med12-Rme2a (PRMT4 mark) in HEK293 cells: 1.4 µM [1]. | | Key Cellular Findings | Reduces levels of histone mark H3R2me2a and non-histone substrate Med12me2a in a concentration-dependent manner [1] [2]. Non-toxic; does not affect HEK293 cell growth at tested concentrations [1]. | | Chemical Structure | C₁₅H₂₄N₂O (Freebase) [1]. C₁₅H₂₆Cl₂N₂O (Dihydrochloride salt, commonly sold) [2] [3]. | | CAS Number | 1502816-23-0 (Freebase) [1]. 2095432-59-8 (Dihydrochloride salt) [2]. |
Here are the methodologies for pivotal experiments that established this compound's cellular activity, primarily from the foundational 2016 study in the Journal of Medicinal Chemistry [1].
This protocol demonstrates this compound's inhibition of PRMT6 activity in cells.
This protocol demonstrates this compound's inhibition of PRMT4 activity in cells.
A 2020 study used this compound to investigate the role of arginine methylation in the toxicity of dipeptide repeat proteins in Amyotrophic Lateral Sclerosis (ALS).
To understand how this compound is used in research, the following diagram illustrates its mechanism and role in a key biological model.
This diagram shows how this compound inhibits PRMT4 and PRMT6, reducing specific methylation marks. This mechanism was leveraged in a model of ALS/FTD, where inhibition protected cells from the toxicity of arginine-rich proteins [5].
Protein arginine methyltransferases (PRMTs) constitute a crucial family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues in various protein substrates, including both histones and non-histone proteins. These post-translational modifications play fundamental roles in numerous cellular processes such as transcriptional regulation, RNA processing, DNA damage repair, and cell signaling pathways. The PRMT family is categorized into three types based on their catalytic products: Type I PRMTs (including PRMT1, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of asymmetric dimethylarginine (ADMA); Type II PRMTs (PRMT5 and PRMT9) produce symmetric dimethylarginine (SDMA); while Type III (PRMT7) only catalyzes monomethylation. Dysregulated PRMT activity has been strongly implicated in various human diseases, particularly cancer, making these enzymes attractive therapeutic targets for drug discovery efforts.
This compound represents a significant advancement in the chemical biology toolkit for investigating PRMT biology. Discovered through systematic structure-activity relationship (SAR) studies based on a fragment-like inhibitor scaffold, this compound emerged as a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6 with IC50 values of 34 nM and 43 nM, respectively. Its exceptional selectivity profile (>300-fold selective over PRMT1 and PRMT3, and >30-fold selective over PRMT8) distinguishes it from pan-PRMT inhibitors and makes it an invaluable chemical probe for dissecting the specific biological functions of PRMT4 and PRMT6 in health and disease. This comprehensive technical guide provides researchers with detailed biochemical characterization, experimental protocols, and research applications of this compound to facilitate its proper use in exploratory studies.
The distinct inhibitory profile of this compound against PRMT4 and PRMT6 sets it apart from other PRMT inhibitors currently available. Through rigorous biochemical characterization, this compound has demonstrated remarkable selectivity for its intended targets over a broad range of epigenetic and non-epigenetic off-targets.
Table 1: Biochemical Inhibitory Profile of this compound Against PRMT Family Members
| PRMT Enzyme | IC50 Value | Fold Selectivity vs. PRMT4/6 | Assay Type |
|---|---|---|---|
| PRMT4 (CARM1) | 34 nM | N/A | Biochemical assay using full-length human PRMT4 [1] [2] |
| PRMT6 | 43 nM | N/A | Biochemical assay using PRMT6 [1] [2] |
| PRMT1 | >10,000 nM | >300-fold | Selective against other type I PRMTs [3] [4] |
| PRMT3 | >10,000 nM | >300-fold | Selective against other type I PRMTs [3] [4] |
| PRMT8 | ~1,600 nM | >30-fold | Good selectivity over PRMT8 [3] [4] |
| PRMT5 | No inhibition at 50 μM | >1,000-fold | No inhibition against type II PRMTs [3] |
| PRMT7 | No inhibition at 50 μM | >1,000-fold | No inhibition against type III PRMTs [3] |
This compound exhibits exceptional selectivity when profiled against a broad panel of epigenetic targets beyond PRMTs. At concentrations up to 50 μM, this compound does not significantly inhibit any of the protein lysine methyltransferases (PKMTs), DNA methyltransferases (DNMTs), lysine demethylases (KDMs), or various methyllysine/methylarginine reader proteins. This clean off-target profile makes this compound a high-quality chemical probe suitable for mechanistic studies without confounding off-target effects. The compound's selectivity is attributed to its unique binding mode that exploits subtle differences in the active sites of PRMT4 and PRMT6 compared to other PRMT family members.
The cellular efficacy of this compound has been rigorously evaluated in HEK293 cells, demonstrating potent, concentration-dependent inhibition of PRMT4 and PRMT6 methyltransferase activities. The cellular activity of this compound is evidenced by reduction of specific histone marks and non-histone substrate methylation.
Table 2: Cellular Activity Profile of this compound in HEK293 Cells
| Cellular Readout | Incubation Time | IC50 Value | Experimental Details |
|---|---|---|---|
| H3R2me2a mark reduction | 20 hours | 0.97 ± 0.05 μM | Concentration-dependent reduction of H3R2me2a mark; measured by Western blot [1] [5] |
| Med12-Rme2a reduction | 72 hours | 1.4 ± 0.1 μM | Inhibition of endogenous PRMT4 activity; reduced cellular asymmetric arginine dimethylation of Med12 [1] [5] |
| Cell growth/viability | 96 hours | No significant effect | No toxicity observed; does not affect growth of HEK293 cells at concentrations up to 50 μM [1] [2] |
The functional consequences of PRMT4/6 inhibition by this compound have been explored in various cellular models. In clear cell renal cell carcinoma (ccRCC) models, this compound did not demonstrate significant anti-proliferative effects, unlike the pan-type I PRMT inhibitor MS023, suggesting that simultaneous inhibition of multiple type I PRMTs (particularly PRMT1) may be necessary for efficacy in this cancer type. This selective activity profile makes this compound particularly valuable for dissecting the specific contributions of PRMT4 and PRMT6 in complex biological processes without confounding effects from inhibition of other PRMT family members.
The standard biochemical assay for assessing PRMT4 and PRMT6 inhibition follows a radiometric format using tritiated SAM as the methyl donor. The protocol involves incubating the PRMT enzyme (full-length human PRMT4 or PRMT6) with this compound at varying concentrations in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT) containing substrate (histone H3 peptide for PRMT4 or H3 peptide for PRMT6) and [3H]-SAM. After incubation at 30°C for 60-90 minutes, the reaction is terminated by spotting onto P81 filter papers, which are then washed extensively with 50 mM NaHCO3 buffer (pH 9.0) to remove unincorporated [3H]-SAM. The radioactivity retained on the filters is quantified by scintillation counting, and IC50 values are determined by fitting the inhibition data to a four-parameter logistic equation. For PRMT4 assays, the biotin-labeled histone H3 (1-25) peptide is commonly used as substrate, while for PRMT6, a similar peptide substrate is employed.
The comprehensive selectivity profiling of this compound against other methyltransferases follows similar radiometric assay formats but with enzyme-specific substrates and conditions. For assessing selectivity against other PRMTs, the assay conditions are optimized for each specific PRMT enzyme (PRMT1, PRMT3, PRMT5, PRMT7, PRMT8) using their respective preferred substrates. To evaluate selectivity against non-PRMT epigenetic targets, commercial screening panels against PKMTs, DNMTs, and KDMs are typically employed at a fixed concentration of this compound (usually 10 μM) to identify any significant off-target inhibition. The key advantage of this compound is its demonstrated clean selectivity profile across these diverse epigenetic targets, validating its use as a selective chemical probe.
The cellular target engagement of this compound is typically validated through Western blot analysis of specific methylation marks in treated cells. The standard protocol involves treating HEK293 cells (or other relevant cell lines) with this compound at varying concentrations (typically ranging from 0.1 μM to 100 μM) for specified durations (20 hours for H3R2me2a analysis; 72 hours for Med12-Rme2a analysis). After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors. Protein extracts are separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific primary antibodies against H3R2me2a or Med12-Rme2a. Equal loading is confirmed using antibodies against total histone H3 or β-actin. Quantitative analysis of band intensities is performed using densitometry software, and IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
The impact on cell growth and viability is assessed using IncuCyte ZOOM live-cell imaging or similar systems. Cells are seeded in 96-well plates at optimal densities (e.g., 3,000 cells/well for HEK293 cells) and treated with this compound at various concentrations (typically 0, 1, 10, and 50 μM) for extended periods (up to 96 hours). Phase-contrast images are acquired at regular intervals (e.g., every 4-6 hours), and confluency is automatically analyzed using integrated software algorithms. This approach allows for real-time monitoring of cell growth without the need for endpoint assays, providing dynamic information on any potential cytostatic or cytotoxic effects of this compound treatment.
This compound serves as a valuable chemical tool for dissecting the specific biological functions of PRMT4 and PRMT6, which often have overlapping substrates and cellular functions. The dual inhibitory profile of this compound is particularly relevant given the documented synergistic relationship between PRMT4 and PRMT6 in stimulating estrogen receptor alpha (ERα)-dependent transcription. Additionally, both enzymes have been shown to dimethylate H3R42 in vitro and in vivo, suggesting functional redundancy for certain substrates. The availability of a well-characterized negative control (MS049N), which is structurally similar but inactive in biochemical and cellular assays, further enhances the utility of this compound in chemical biology studies by enabling rigorous control for off-target effects.
The target validation applications of this compound are particularly important in cancer biology, where both PRMT4 and PRMT6 are frequently overexpressed. PRMT4 overexpression has been documented in acute myeloid leukemia (AML), breast, prostate, lung, and colorectal cancers, where it methylates diverse substrates including histones (H3R17, H3R26), transcription factors (SOX2, SOX9, PAX7, RUNX1), and RNA binding proteins (PABP1, HuR, HuD). Similarly, PRMT6 is overexpressed in melanoma, bladder, lung, and prostate cancers, where it methylates targets such as histone H3R2, DNA polymerase β, HIV Tat, and HMGA1a. This compound enables researchers to determine whether simultaneous inhibition of both PRMT4 and PRMT6 provides therapeutic advantages over selective inhibition of individual enzymes.
In the context of clear cell renal cell carcinoma (ccRCC), this compound has provided important insights into the specific roles of PRMT4 and PRMT6 in this malignancy. Unlike the pan-type I PRMT inhibitor MS023, which demonstrated significant anti-proliferative effects across multiple ccRCC models, this compound did not substantially impact cancer cell proliferation. This observation suggests that PRMT1 inhibition, rather than PRMT4/6 inhibition, may be the critical determinant of the anti-proliferative effects observed with pan-type I PRMT inhibitors in ccRCC. These findings highlight the therapeutic differentiation between targeting specific PRMT family members versus broader inhibition and underscore the value of selective chemical probes like this compound in deconvoluting complex biological functions of individual PRMT enzymes in specific cancer contexts.
Figure 1: this compound Mechanism of Action and Cellular Consequences. This diagram illustrates the primary molecular targets of this compound (PRMT4 and PRMT6) and the downstream cellular effects resulting from their inhibition, including reduction of specific histone marks and alterations in gene expression and RNA processing.
This compound (hydrochloride salt) demonstrates favorable solubility properties in various solvents commonly used in biological research. For in vitro assays, the compound is soluble at concentrations up to 56 mg/mL (174.3 mM) in water and DMSO, and up to 50 mg/mL (155.6 mM) in ethanol. For long-term storage, the powder form should be kept at -20°C, which ensures stability for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for 1 month. It is recommended to use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can significantly impact solubility. Repeated freeze-thaw cycles should be avoided to maintain compound integrity.
Although in vivo data for this compound is currently limited in the published literature, standard formulation approaches can be employed for animal studies. For intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration, several injection formulations have been validated. One effective approach uses 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve concentrations up to 2.8 mg/mL (8.71 mM). For oral administration, this compound can be suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) or dissolved in PEG400. When designing in vivo studies, researchers should consider the potential differential expression of PRMT4 and PRMT6 in target tissues and implement appropriate pharmacodynamic markers (such as monitoring H3R2me2a levels) to confirm target engagement.
Figure 2: Experimental Workflow for this compound Characterization. This diagram outlines the comprehensive approach for evaluating this compound activity, from initial biochemical assays through cellular target engagement and functional validation, including the critical use of negative controls.
This compound represents a critical chemical tool for the precise investigation of PRMT4 and PRMT6 biology in health and disease. Its well-characterized selectivity profile, cellular activity, and availability of a matched negative control make it ideally suited for exploratory studies aimed at deconvoluting the complex functions of these enzymes. Current evidence suggests that while PRMT4 and PRMT6 play important roles in various cancers, their specific contributions vary across cancer types, highlighting the need for context-specific investigation using high-quality tools like this compound.
The table below summarizes the key quantitative data for MS049:
| Parameter | Details |
|---|---|
| Primary Targets | PRMT4 (CARM1) & PRMT6 [1] [2] |
| Biochemical IC₅₀ | PRMT4: 34 nM; PRMT6: 43 nM [3] [4] [2] |
| Selectivity | Selective over other PRMTs (PRMT1, PRMT3, PRMT5, PRMT7, PRMT8), other epigenetic modifiers (PKMTs, DNMTs, KDMs), and methyl reader proteins [1] [2] [5] |
| Cellular Activity | Reduces H3R2me2a mark (IC₅₀ = 0.97 μM) and Med12 asymmetric dimethylation (Med12me2a, IC₅₀ = 1.4 μM) in HEK293 cells [1] |
| Negative Control | MS049N (an inactive analog for control experiments) [2] [6] |
The foundational research for this compound involved several key experiments to establish its potency and selectivity.
1. Biochemical IC₅₀ Determination
2. Cellular Target Engagement (H3R2me2a Reduction)
3. Cellular Target Engagement (Med12 Asymmetric Dimethylation)
4. Selectivity Profiling
This compound inhibits PRMT4 and PRMT6, which methylate arginine residues on various substrates. This methylation alters cellular processes, and dysregulation is linked to cancers. The diagram below illustrates the logical relationship between this compound's action and its observed experimental outcomes.
This compound mechanism and experimental outcomes.
This compound is a valuable tool for understanding the overlapping and distinct biological functions of PRMT4 and PRMT6 in health and disease [2]. When using this compound in experiments, it is considered best practice to use the available negative control compound, MS049N, to account for potential off-target effects [2] [6]. It is important to note that, based on the current search results, no in vivo or clinical data for this compound has been reported [4] [5].
The table below summarizes the key characteristics of MS049:
| Property | Description |
|---|---|
| Primary Targets | PRMT4/CARM1 and PRMT6 [1] |
| Reported IC₅₀ Values | PRMT4: 34 nM; PRMT6: 43 nM (cell-free assays) [1] |
| Selectivity | Excellent selectivity; does not inhibit other PRMTs, lysine methyltransferases, demethylases, or reader proteins at tested concentrations (up to 10-200 μM) [1]. |
| Cellular Activity | Potently reduces levels of asymmetric dimethylarginine (ADMA) marks in cells (e.g., H3R2me2a and Med12me2a in HEK293 cells) [1]. |
| Molecular Weight | 321.29 g/mol (as dihydrochloride salt from [1]); 248.2 g/mol (free base from [2]) |
This compound acts as a competitive inhibitor for the S-adenosylmethionine (SAM) co-factor, binding to the catalytic site of PRMT4 and PRMT6 to prevent the transfer of methyl groups to arginine residues on substrate proteins [1].
This compound inhibits PRMT4 and PRMT6 by blocking S-adenosylmethionine (SAM) binding, preventing substrate methylation.
One elucidated pathway involves the stabilization of the histone demethylase LSD1. The diagram below illustrates how this compound disrupts this oncogenic pathway:
In breast cancer, this compound inhibits CARM1, preventing LSD1 methylation and USP7-mediated stabilization, thereby suppressing metastasis [3].
The following methodology is adapted from the literature for using this compound in cell-based assays [1].
For in vitro and preclinical research, proper formulation is critical. The table below lists validated formulations from supplier data [1]:
| Application | Formulation | Preparation Example | Max Tested Concentration |
|---|---|---|---|
| In vitro | DMSO | Dissolve to 56 mg/mL (174.29 mM) | 50 μM in cell culture [1] |
| In vivo (Solution) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Add 50 μL of 56 mg/mL DMSO stock to 400 μL PEG300, then 50 μL Tween-80, finally 500 μL ddH₂O [1] | 2.8 mg/mL (8.71 mM) [1] |
| In vivo (Suspension) | 0.5% CMC-Na | Suspend powder directly in 0.5% carboxymethyl cellulose sodium salt (CMC-Na) solution [1] | ≥5 mg/mL [1] |
As a selective chemical probe, this compound is a vital tool for basic and translational research [1] [2]. Its main research applications include:
The table below summarizes the core information about this compound found in the search results.
| Property | Description |
|---|---|
| Target | Protein Arginine N-Methyltransferase 6 (PRMT6) [1]. |
| Primary Use | Selective inhibitor of PRMT6; used to rule out the roles of other Type I PRMTs (like PRMT3 and PRMT4/CARM1) in cellular processes [1]. |
| Key Finding | In a screen on Triple-Negative Breast Cancer (TNBC) cell lines, this compound (at 1 µM) showed no significant antiproliferative effect, helping to establish that the anti-tumor effects of a broader Type I PRMT inhibitor were primarily due to PRMT1 inhibition [1]. |
Although detailed protocols are not available in the search results, the general workflow for using this compound in a cell-based screening campaign can be outlined based on standard practices.
MS049 is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferases PRMT4 (IC₅₀ = 34 nM) and PRMT6 (IC₅₀ = 43 nM). Its discovery has provided researchers with a valuable chemical tool for investigating arginine methylation biology and its implications in cancer and other diseases. These application notes provide detailed protocols for its use in various research contexts and summarize key experimental findings.
The following table summarizes the key characteristics of this compound:
Table 1: Biochemical and Pharmacological Profile of this compound
| Parameter | Specification | Experimental Context |
|---|---|---|
| Primary Targets | PRMT4 (IC₅₀ = 34 nM), PRMT6 (IC₅₀ = 43 nM) | Cell-free assay [1] [2] |
| Selectivity | >300-fold selective over PRMT1 & PRMT3; >30-fold over PRMT8. No inhibition of PRMT5, PRMT7, other PKMTs, DNMTs, or KDMs at 50 μM. | Broad panel of epigenetic modifiers [1] [3] [4] |
| Cellular Activity | Reduces H3R2me2a (IC₅₀ = 0.97 μM) and Med12me2a (IC₅₀ = 1.4 μM) in HEK293 cells. | Cellular assay in HEK293 cells [1] |
| Cytotoxicity | Not toxic; does not affect HEK293 cell growth at tested concentrations. | Cell confluency measurement (0-50 μM, 96 h) [1] [2] |
| Solubility | 56 mg/mL in DMSO, 30 mg/mL in Ethanol. | For in vitro stock preparation [2] [4] |
This protocol is used to demonstrate the cellular activity of this compound by quantifying the reduction of specific histone methylation marks.
This protocol is used to determine the anti-proliferative effects of this compound in cancer cell lines.
The following diagram illustrates the molecular mechanism of this compound and its role in epigenetic research.
Diagram 1: Mechanism of this compound action and its research implications in TNBC.
Differential Role in TNBC: A critical finding from research is that while pan-type I PRMT inhibitors (like MS023) exhibit strong anti-proliferative effects in TNBC, the specific PRMT4/6 inhibition by This compound does not [5]. This indicates that the anti-tumor efficacy of broader inhibitors is primarily driven by PRMT1 inhibition, a key insight for targeted drug development.
Triggering Interferon Response: Pan-type I PRMT inhibition (e.g., by MS023) triggers a viral mimicry response in sensitive TNBC cells. This involves the accumulation of double-stranded RNA (dsRNA) derived from inverted repeat Alu elements, leading to an interferon response and cell death [5]. This compound's specificity helps delineate the contribution of PRMT4/6 to this process.
Tool Compound Utility: Due to its high selectivity and lack of broad cytotoxicity, this compound serves as an excellent tool compound for dissecting the specific biological functions of PRMT4 and PRMT6 without the confounding effects of PRMT1 inhibition [1] [5]. It is particularly useful in studies focusing on transcriptional regulation via histone H3 arginine 2 methylation.
Table 2: Formulation and Handling of this compound
| Aspect | Recommendation |
|---|---|
| Storage | Store solid at -20°C. Prepare fresh solutions where possible [2] [4]. |
| Stock Solution | Prepare in DMSO at 30-56 mg/mL (~174 mM). Aliquot and avoid freeze-thaw cycles [2]. |
| In Vitro Formulation | Dilute in aqueous buffer containing ≤0.5% DMSO for cell culture assays. |
| In Vivo Formulation (Example) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O to 2.8 mg/mL [2]. |
| Stability | The solution is not recommended for long-term storage; use soon after preparation [2]. |
The table below summarizes the key biochemical and cellular characteristics of MS049 as reported in the literature:
| Property | Description |
|---|---|
| Primary Target | PRMT6 [1] |
| Target Family | Type I PRMTs [1] |
| Potency (IC₅₀) | < 100 nM (biochemical assay) [2] |
| Cellular Activity | Active at 1 μM [2] |
| Key Application | Studying PRMT6 function and Type I PRMT biology [2] [1] |
| Inactive Control | MS094 (structurally similar but inactive compound) [1] |
This compound demonstrates high selectivity for its target. It has been screened against a panel of up to 34 human SAM-dependent methyltransferases and showed minimal off-target activity [2]. This profile makes it a valuable tool for linking observed cellular phenotypes to PRMT inhibition.
Research screens have identified this compound as a key tool for probing epigenetic dependencies in cancer models, particularly in triple-negative breast cancer (TNBC) [1]. Its primary reported use is in cell proliferation and viability assays to identify cancer types that are vulnerable to Type I PRMT inhibition.
The following diagram illustrates a generalized workflow for using this compound in such a screening context:
The general workflow for a cell proliferation assay would be:
MS049 is characterized as a potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6. Its primary application in research is as a chemical probe to investigate the biological roles of these enzymes and their implications in cancer biology [1].
The table below summarizes key quantitative data for this compound, including inhibitory concentrations and cellular activity.
Table 1: Biochemical and Cellular Activity Profile of this compound
| Parameter | Value | Description / Experimental Context |
|---|---|---|
| IC₅₀ (PRMT4) | 34 nM | Inhibition of human full-length PRMT4 methylation activity in a cell-free assay [1]. |
| IC₅₀ (PRMT6) | 43 nM | Inhibition of PRMT6 methylation activity in a cell-free assay [1]. |
| IC₅₀ (PRMT8) | 1.6 µM | Demonstrates selectivity over the related PRMT8 [1]. |
| Cellular IC₅₀ (H3R2me2a) | 0.97 µM | Reduction of the PRMT6-mediated H3R2me2a mark in HEK293 cells after 20-hour treatment [1]. |
| Cellular IC₅₀ (Med12-Rme2a) | 1.4 µM | Reduction of the PRMT4-mediated Med12 asymmetric dimethylation in HEK293 cells after 72-hour treatment [1]. |
| Solubility (DMSO) | ≥ 31 mg/mL (124.8 mM) | For preparation of stock solutions [1]. |
| Solubility (Water) | ≥ 56 mg/mL (174.3 mM) | For the dihydrochloride salt form (CAS 2095432-59-8) [2]. |
This compound exhibits high selectivity for PRMT4 and PRMT6 over a broad range of other epigenetic targets, including other PRMTs, protein lysine methyltransferases (PKMTs), and DNA methyltransferases (DNMTs) [1]. It is reported to be non-toxic and does not affect the growth of HEK293 cells at working concentrations [1].
This protocol outlines the use of this compound in a cellular context to assess the inhibition of PRMT4 and PRMT6 activity by monitoring established methylation marks via western blot.
1. Reconstitution of this compound
2. Cell Culture and Treatment
3. Sample Collection and Western Blot Analysis
This compound inhibits PRMT4/CARM1, which plays a key role in stabilizing the histone demethylase LSD1 in breast cancer. The following diagram illustrates this pathway and the point of inhibition by this compound [3].
Diagram Title: CARM1-USP7-LSD1 Axis in Breast Cancer Metastasis
Pathway Description:
This compound is a dual inhibitor of protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6. It is a cell-active tool compound used to investigate the biological roles and therapeutic potential of these enzymes [1] [2].
Quantitative Profile of this compound Inhibition The following table summarizes the primary biochemical and cellular inhibitory data for this compound.
| Target | Alternative Name | Biochemical IC₅₀ | Cellular IC₅₀ (in HEK293 cells) |
|---|---|---|---|
| PRMT4 | CARM1 | 34 nM [1] [3] [4] | 1.4 μM (Med12me2a reduction) [1] |
| PRMT6 | - | 43 nM [1] [3] [4] | 0.97 μM (H3R2me2a reduction) [1] |
| PRMT8 | - | 1.6 μM [1] [5] | Not determined |
This compound demonstrates excellent selectivity, showing no significant inhibition against a broad panel of other epigenetic targets, including other PRMTs, histone methyltransferases (PKMTs), and demethylases (KDMs) at concentrations up to 10-50 μM [1] [3].
This protocol details the method to evaluate this compound's cellular activity by monitoring the reduction of the histone H3 arginine 2 asymmetric dimethylation (H3R2me2a) mark, a primary substrate of PRMT6 [1] [6].
The experimental workflow for this protocol is illustrated below:
Cell Culture:
Compound Preparation and Treatment:
Incubation:
Cell Lysis and Protein Extraction:
Western Blot Analysis:
Data Analysis:
The following diagram outlines the logical relationship between this compound's mechanism of action and its key experimental applications:
The table below summarizes the key quantitative data available for MS049, which defines its potency and selectivity [1].
| Parameter | Value / Description |
|---|---|
| CAS Number | 1502816-23-0 [1] |
| Molecular Weight | 248.36 [1] |
| Primary Targets | Potent, selective, cell-active dual inhibitor of PRMT4 (CARM1) and PRMT6 [1]. |
| IC₅₀ for PRMT4 | 34 nM [1] |
| IC₅₀ for PRMT6 | 43 nM [1] |
| IC₅₀ for PRMT8 | 1600 nM (demonstrating selectivity over other PRMTs) [1] |
| Cellular IC₅₀ (HEK293) | 0.97 μM (for reduction of H3R2me2a, a PRMT6-mediated mark) [1] |
| Cellular IC₅₀ (HEK293) | 1.4 μM (for reduction of Med12-Rme2a, a PRMT4-mediated mark) [1] |
| Solubility | ≥ 31 mg/mL in DMSO; ≥ 100 mg/mL in Water [1] |
While a tissue protocol is not specified, the established methodology for cell-based studies can serve as a foundational reference. The following protocol is adapted from general PRMT activity assays and specific this compound applications [1] [2].
1. Cell Culture and Plating
2. Compound Preparation and Treatment
3. Cell Lysis and Protein Extraction
4. Analysis of Inhibition Efficacy
The experimental workflow for this cell-based application is summarized in the following diagram:
To adapt the use of this compound for tissue studies, here are critical factors to consider, as direct data is unavailable:
This compound is labeled "For research use only" and is not for sale to patients or for use as a therapeutic agent [1].
This compound is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6, with half-maximal inhibitory concentrations (IC₅₀) of 34 nM and 43 nM, respectively [1]. This small molecule inhibitor represents a valuable chemical tool for investigating the biological functions of these enzymes in epigenetic regulation and their roles in disease pathogenesis, particularly in cancer. This compound was developed through structure-activity relationship (SAR) studies based on a fragment-like inhibitor of type I PRMTs, with systematic optimization of three key regions of the molecular scaffold to enhance potency and selectivity [2]. The discovery of this compound addressed a significant need in the chemical biology field for well-characterized inhibitors that can selectively target specific PRMT family members, enabling researchers to dissect the individual contributions of PRMT4 and PRMT6 to complex cellular processes.
Protein arginine methyltransferases catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) cofactor to arginine residues in both histone and non-histone proteins [3]. PRMTs are classified into three types based on their catalytic products: type I PRMTs (including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8) catalyze asymmetric dimethylation of arginine residues; type II PRMTs (PRMT5 and PRMT9) mediate symmetric dimethylation; while PRMT7 is the sole type III enzyme, responsible only for monomethylation [3]. PRMT4 and PRMT6 have been implicated in various cancers, including breast, prostate, lung, and colorectal cancers, through their regulation of transcriptional activation, RNA processing, and DNA repair [2]. The excellent selectivity profile of this compound, which shows minimal activity against a broad range of other epigenetic regulators and non-epigenetic targets, makes it an ideal probe for investigating the specific biological functions and dysregulation of PRMT4 and PRMT6 in health and disease [1] [2].
Table 1: Biochemical Inhibition Profile of this compound
| Target | Common Name | IC₅₀ (nM) | Type of Inhibition | Selectivity Over Other PRMTs |
|---|---|---|---|---|
| PRMT4 | CARM1 | 34 ± 6 [1] | Competitive with substrate [2] | >290-fold selective over PRMT1, PRMT3, PRMT8 [2] |
| PRMT6 | - | 43 ± 5 [1] | Competitive with substrate [2] | >230-fold selective over PRMT1, PRMT3, PRMT8 [2] |
| PRMT8 | - | 1,600 ± 300 [1] | Not fully characterized | ~37-fold and ~47-fold less potent than for PRMT4/6 respectively |
This compound demonstrates remarkable selectivity for PRMT4 and PRMT6 over other PRMTs and a broad range of epigenetic regulators. When tested at 50 µM concentration, this compound did not significantly inhibit any other methyltransferases, including protein lysine methyltransferases (PKMTs), DNA methyltransferases (DNMTs), or demethylases at 10 µM [4]. Furthermore, this compound displayed no appreciable binding to methyllysine/methylarginine reader proteins in differential scanning fluorimetry (DSF) assays at 200 µM [1]. This exceptional selectivity profile establishes this compound as a high-quality chemical probe suitable for specifically investigating PRMT4 and PRMT6 biology without confounding off-target effects.
The molecular weight of this compound is 248.36 g/mol, with a chemical formula of C₁₅H₂₄N₂O [1]. The compound is supplied as a solid and is soluble in various solvents, including water (≥100 mg/mL or 402.64 mM), DMSO (≥31 mg/mL or 124.82 mM), and ethanol [1] [4]. For cellular assays, this compound is typically prepared as stock solutions in DMSO and diluted into aqueous buffers, with the final DMSO concentration kept low (generally <0.1%) to maintain cell viability. The compound features a methylated ethylenediamino group that serves as an arginine mimetic, forming direct and water-mediated hydrogen bonds with the substrate-binding pockets of PRMT4 and PRMT6 [2]. The benzylpiperidine moiety interacts with hydrophobic regions of the enzymes, contributing to the compound's potency and selectivity.
Table 2: Cellular Activity of this compound in HEK293 Cells
| Cellular Readout | Target | Incubation Time | IC₅₀ | Concentrations Tested | Experimental Method |
|---|---|---|---|---|---|
| H3R2me2a reduction | PRMT6 | 20 hours | 0.97 ± 0.05 µM [1] | 0.1, 1, 10 µM [1] | Western Blot [1] |
| Med12-Rme2a reduction | PRMT4 | 72 hours | 1.4 ± 0.1 µM [1] | 0.1, 1, 10, 100 µM [1] | Western Blot [1] |
| Cell growth | - | 96 hours | No significant toxicity [1] | 0, 1, 10, 50 µM [4] | IncuCyte ZOOM live cell imaging [4] |
In cellular assays, this compound effectively inhibits the methyltransferase activity of both PRMT4 and PRMT6, as demonstrated by reduction in specific histone marks and non-histone protein methylation. This compound treatment leads to a concentration-dependent reduction in asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a), a primary mark catalyzed by PRMT6 [1]. Similarly, this compound reduces methylation of Med12 (Med12-Rme2a), a non-histone substrate of PRMT4 [1]. Importantly, this compound is not toxic to HEK293 cells and does not significantly affect cell growth at concentrations up to 50 µM during 96-hour treatment, supporting its utility for prolonged cellular studies [1] [4].
The cellular activity of this compound has been validated across multiple cell lines, including HEK293 and MT4 cells [1]. The differential incubation times required for observing maximal effects on different substrates (20 hours for H3R2me2a reduction versus 72 hours for Med12-Rme2a reduction) likely reflect the varying turnover rates of these methyl marks and their respective proteins [1]. This temporal dimension should be considered when designing experiments with this compound to ensure appropriate incubation periods are implemented based on the specific readouts of interest.
PRMT Biochemical Assay Protocol (Adapted from [1] [2])
Purpose: To measure direct inhibition of PRMT4 and PRMT6 enzymatic activity by this compound in cell-free systems.
Materials:
Procedure:
Key Considerations: Biochemical assays with this compound should be performed at substrate and cofactor concentrations equal to the respective Km values for each enzyme to obtain accurate IC₅₀ measurements [2]. This compound demonstrates competitive inhibition with respect to the peptide substrate and non-competitive inhibition with respect to SAM [2]. The compound shows time-independent inhibition in biochemical assays, distinguishing it from some allosteric PRMT inhibitors that exhibit time-dependent behavior [5].
Cellular Target Engagement Protocol (Adapted from [1] [4])
Purpose: To demonstrate cellular activity of this compound through reduction of specific methylation marks.
Materials:
Procedure:
Key Considerations: The cellular potency of this compound (IC₅₀ ≈ 1 µM) is approximately 30-fold lower than its biochemical potency, which is typical for enzyme inhibitors due to factors including cell permeability, efflux mechanisms, and intracellular compound distribution [1]. For assessment of histone marks, acid extraction of histones may provide cleaner results than whole cell lysates. Always include loading controls (e.g., total histone H3 for H3R2me2a, total Med12 for Med12-Rme2a) to ensure equal protein loading and specific effects.
The following diagram illustrates the molecular mechanisms of PRMT4 and PRMT6 inhibition by this compound and the consequent cellular effects:
Diagram 1: Mechanism of Action of this compound in Inhibiting PRMT4 and PRMT6 Signaling. This compound binds to the substrate binding pockets of PRMT4 and PRMT6, competing with endogenous protein substrates and preventing their methylation. This inhibition leads to reduced methylation of histone (H3R2) and non-histone (Med12) targets, ultimately affecting downstream cellular processes including gene expression, RNA metabolism, and DNA damage response [1] [3] [2].
The diagram illustrates how this compound specifically targets the substrate-binding pockets of PRMT4 and PRMT6, preventing the transfer of methyl groups from SAM to arginine residues on protein substrates. This inhibition results in reduced methylation of key cellular targets, including histone H3 at arginine 2 (catalyzed primarily by PRMT6) and Med12 (methylated by PRMT4) [1]. The reduction in these methylation marks disrupts normal epigenetic signaling, leading to alterations in gene expression patterns and cellular functions that contribute to the phenotypic effects observed with this compound treatment.
Standard Experimental Workflow for this compound Cellular Studies:
Cell Seeding and Treatment:
Incubation Time Optimization:
Sample Collection and Analysis:
Data Interpretation:
This compound serves as a valuable chemical biology tool for dissecting the specific biological functions of PRMT4 and PRMT6 in various cellular contexts. Its research applications include:
Epigenetic Mechanism Studies: this compound enables investigation of arginine methylation in chromatin regulation, gene expression, and nuclear receptor signaling [3] [2]. The compound has been used to demonstrate the synergistic relationship between PRMT4 and PRMT6 in stimulating estrogen receptor alpha-dependent transcription [2].
Cancer Biology Research: Given the overexpression of PRMT4 and PRMT6 in various cancers, this compound provides a means to test therapeutic hypotheses targeting these enzymes [2]. Interestingly, while pan-type I PRMT inhibitors like MS023 show anti-proliferative effects in clear cell renal cell carcinoma models, this compound does not significantly impact proliferation in these models, suggesting context-dependent functions of different PRMT family members [6].
RNA Metabolism Studies: PRMTs methylate numerous RNA-binding proteins and play important roles in RNA processing, splicing, and metabolism [3] [6]. This compound can be used to investigate the contribution of PRMT4 and PRMT6 to these processes without confounding inhibition of other type I PRMTs.
Functional Redundancy Assessment: The dual inhibitory profile of this compound makes it particularly useful for studying situations where PRMT4 and PRMT6 exhibit overlapping functions or substrate specificity, such as in the dimethylation of H3R42 [2].
When using this compound in biological studies, researchers should consider including appropriate control compounds to validate target-specific effects. MS049N, a structurally similar but inactive analog, serves as an excellent negative control to rule out off-target effects [2]. Additionally, using this compound in combination with inhibitors targeting other PRMT family members can help elucidate functional relationships and compensatory mechanisms within the PRMT network.
MS049 is a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferases 4 and 6 (PRMT4/CARM1 and PRMT6). It is a valuable chemical tool for probing the biological functions and dysregulation of these enzymes in disease contexts, such as cancer [1] [2]. A key component of its use is the negative control, MS049N, which is a structurally similar but inactive compound used to confirm that observed effects are due to specific PRMT4/6 inhibition [1] [2].
The table below summarizes its core biochemical and physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 248.36 g/mol (freebase) [3] [1] |
| Molecular Formula | C₁₅H₂₄N₂O [3] [1] |
| CAS Number (freebase) | 1502816-23-0 [3] [1] |
| CAS Number (dihydrochloride) | 2095432-59-8 [4] |
| IUPAC Name | 1-((2-(methylamino)ethyl)-4-(benzyloxy)piperidine [1] |
| Solubility (DMSO) | ≥ 31 mg/mL (124.82 mM) [3] |
The potency and selectivity of this compound are characterized in the following tables.
Table 1: Inhibitory Activity (IC₅₀) This table shows the concentration required to inhibit half of the enzyme activity in biochemical assays [3] [2].
| Target | IC₅₀ (nM) |
|---|---|
| PRMT4 | 34 nM |
| PRMT6 | 43 nM |
| PRMT8 | 1,600 nM |
Table 2: Cellular Activity (IC₅₀) This table shows the concentration required to reduce specific methylation marks in HEK293 cells, demonstrating its cell-based activity [3] [2].
| Cellular Readout | Cell Line | Incubation Time | IC₅₀ |
|---|---|---|---|
| Reduction of H3R2me2a mark | HEK293 | 20 hours | 0.97 ± 0.05 μM |
| Reduction of Med12-Rme2a mark | HEK293 | 72 hours | 1.4 ± 0.1 μM |
Here are the methodologies for key cellular experiments, as described in the primary literature [3] [2] [4].
Western Blot Analysis: H3R2me2a Reduction
Western Blot Analysis: Med12-Rme2a Reduction
While direct troubleshooting data for this compound is limited, here are common issues in chemical probe experiments and general solutions.
Problem: Lack of Observed Effect in Cellular Assays
Problem: Off-target or Non-specific Effects
Problem: High Background in Assays
The following diagram illustrates the cellular mechanism of this compound and a generalized experimental workflow.
This compound inhibits PRMTs, reducing substrate methylation in cells, with a standard experimental workflow for validation.
Since public troubleshooting guides for this compound are limited, here are suggestions for finding more support:
This compound is a chemical probe targeting protein arginine methyltransferases (PRMTs). The table below summarizes its key characteristics as presented in the chemical probe collection resource [1].
| Property | Specification |
|---|---|
| Primary Target | PRMT4 (CARM1) & PRMT6 [1] |
| In vitro IC₅₀ | 44 nM (PRMT4), 63 nM (PRMT6) [1] |
| Cellular IC₅₀ | 1.4 µM (PRMT4), 970 nM (PRMT6) [1] |
| Key Cellular Readout | Reduction of H3R2me2a (for PRMT6) and Med12me2a (for PRMT4) [1] |
| Recommended Control | MS049N (inactive analog) [1] |
Here are solutions to common issues you might encounter when using this compound.
| Problem | Possible Cause | Solution |
|---|---|---|
| Weak or No Expected Effect | Inactive antibody; masked epitope [2]. | Validate antibody for specific application (IHC, WB); run positive controls [2]. |
| Insufficient antibody penetration [2]. | Add a permeabilizing agent (e.g., Triton X-100) to buffers [2]. | |
| Protein not present or insufficiently expressed [2]. | Run a positive control to confirm target presence; use higher antibody concentration [2]. | |
| High Background Staining | Primary antibody concentration too high [2]. | Titrate antibody to find optimal concentration [2]. |
| Non-specific binding by secondary antibody [2]. | Include a no-primary-antibody control; use pre-adsorbed secondary antibodies [2]. | |
| Inadequate blocking [2]. | Increase blocking incubation time or change blocking reagent (e.g., 10% normal serum, 1-5% BSA) [2]. | |
| Nonspecific Staining | Inadequate washing [2]. | Increase wash time and number of wash steps [2]. |
| Section dried out [2]. | Ensure tissue sections remain covered in liquid at all times [2]. | |
| Contaminated antibody [2]. | Use affinity-purified, high-quality antibodies [2]. |
This section outlines a cited methodology for using this compound in a cellular differentiation context and its validation.
The diagram below visualizes the key steps and decision points in the experimental protocol used to validate this compound.
This compound is a potent, selective, and cell-active dual inhibitor of the protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6 [1] [2].
| Parameter | Details | | :--- | :--- | | Molecular Weight | 321.29 [1] | | CAS No. | 2095432-59-8 [1] | | Targets & Potency (IC₅₀) | PRMT4 (CARM1): 34 nM | PRMT6: 43 nM [1] | | Selectivity | Excellent selectivity over a broad panel of other epigenetic and non-epigenetic targets, including other methyltransferases, demethylases, and reader proteins [1] [2]. | | Primary Mechanism | Inhibits methyltransferase activity, reducing levels of specific methylation marks like H3R2me2a (via PRMT6) and Med12me2a (via PRMT4/CARM1) in cells [1]. |
The table below summarizes the key parameters for using this compound in cell-based assays, as found in the literature.
| Parameter | Protocol Description |
|---|---|
| Cell Line Example | HEK293 cells [1] |
| Typical Concentrations | 1 μM, 10 μM, and 50 μM [1] |
| Incubation Time | 96 hours [1] |
| Solvent for Stock Solution | DMSO (56 mg/mL, which is ~174 mM) [1] |
| Key Cellular Readout | Reduction in methylation marks (e.g., H3R2me2a, Med12me2a) measured via Western Blot or other immunodetection methods [1]. |
The following diagram illustrates the core mechanism of action of this compound and a basic workflow for an in vitro experiment.
Q1: What is the recommended solvent for preparing this compound stock solutions? this compound has good solubility in DMSO, water, and ethanol. For a stock solution, you can dissolve it in DMSO at a concentration of 56 mg/mL (approximately 174 mM) [1].
Q2: Has a negative control for this compound been developed? Yes, the research group that developed this compound also published a compound known as MS049N. This negative control is structurally similar but inactive in both biochemical and cellular assays, making it a valuable tool for confirming that observed effects are due to specific PRMT4/6 inhibition [2].
Q3: What are the key biological functions of the primary targets of this compound?
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Lack of effect in cellular assays | Low cellular potency or poor compound stability. | Ensure you are using a sufficiently high concentration (e.g., 10-50 μM) and verify the reduction of methylation marks (like H3R2me2a) as a positive control for target engagement [1]. |
| Precipitate in stock solution | Over-concentration or solvent evaporation. | Confirm stock concentration is within the soluble range (56 mg/mL in DMSO). Gently warm and vortex the solution to re-dissolve. Aliquot to avoid freeze-thaw cycles. |
| High background or non-specific effects in assay | Off-target inhibition. | Leverage the published high selectivity of this compound [1] [2]. Use the available negative control compound, MS049N, to distinguish specific effects from assay artifacts [2]. |
The information available in the public domain is foundational. For more advanced and application-specific protocols, I suggest you:
For a quick reference, the table below summarizes the core information you need for handling MS049.
| Property | Specification |
|---|---|
| Targets | PRMT4 (CARM1) & PRMT6 [1] [2] |
| IC₅₀ Values | PRMT4: 34 nM; PRMT6: 43 nM (cell-free assays) [1] [2] |
| Primary Mechanism | Potent and selective inhibition of PRMT4 and PRMT6 methyltransferase activity [1] [2] |
| Solubility | DMSO: 56 mg/mL (174.3 mM); Water: 56 mg/mL; Ethanol: 50 mg/mL [1] |
| Storage | Powder: -20°C (3 years) or 4°C (2 years). In solvent: -80°C (6 months) or -20°C (1 month) [1] |
Here are answers to some anticipated common questions based on its profile.
Q1: What is the recommended solvent and how do I prepare a stock solution of this compound? this compound has good solubility in DMSO, water, and ethanol [1]. For a typical stock solution:
Q2: I am not seeing the expected inhibitory effect in my cellular assay. What could be wrong? A lack of effect could be due to several factors:
Q3: How selective is this compound? Could my results be due to off-target effects? this compound has been demonstrated to be highly selective for PRMT4 and PRMT6 over a broad panel of other epigenetic targets, including other PRMTs, PKMTs, and DNMTs [1] [2]. However, for any critical experiment, it is good practice to include appropriate controls to rule out off-target effects.
Q4: Are there any noted stability issues or common pitfalls when working with this compound? The search results do not list specific stability pitfalls. However, you should always follow general best practices:
For a visual guide to setting up and troubleshooting a cell-based assay with this compound, the following diagram outlines the key steps and decision points.
The search results indicate that this compound is a research-grade compound, and detailed public troubleshooting guides for routine lab issues are scarce.
What is MS049? this compound is a potent, selective, and cell-active dual inhibitor of the protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6 [1] [2]. It is used as a chemical probe in basic research to investigate the biological roles of these enzymes [1].
What is the primary biological function of PRMT4 and PRMT6? PRMT4 and PRMT6 are Type I protein arginine methyltransferases. They catalyze the transfer of methyl groups to arginine residues in target proteins, which is a key post-translational modification involved in regulating transcriptional processes [3]. In the context of cancer, dysregulated activity of these enzymes has been linked to tumor initiation and progression [3].
To ensure your experiments are designed with precise parameters, here is a summary of the key quantitative data for this compound.
Table 1: Inhibitory Activity (IC50) of this compound [1] [2]
| Target | IC50 (nM) | Assay Description |
|---|---|---|
| PRMT4 | 34 | Inhibition of human full-length PRMT1 methyltransferase activity in a cell-free assay. |
| PRMT6 | 43 | Inhibition of human full-length PRMT6 methyltransferase activity in a cell-free assay. |
| PRMT8 | 1600 | Demonstrates selectivity over the related family member PRMT8. |
Table 2: Cellular Activity and Physicochemical Properties [1] [2]
| Parameter | Value | Description / Condition |
|---|---|---|
| Cellular IC50 (H3R2me2a) | 0.97 ± 0.05 μM | Reduction of histone H3 asymmetric dimethylation at arginine 2 (H3R2me2a) in HEK293 cells after 20 hours. |
| Cellular IC50 (Med12-Rme2a) | 1.4 ± 0.1 μM | Reduction of Med12 protein asymmetric dimethylation in HEK293 cells after 72 hours. |
| Molecular Weight | 248.36 g/mol (free base) / 321.29 g/mol (2HCl salt) | - |
| CAS Number | 1502816-23-0 (free base) / 2095432-59-8 (2HCl salt) | - |
| Solubility (DMSO) | ≥ 31 mg/mL (124.82 mM) | Hygroscopic, use newly opened DMSO. |
| Solubility (Water) | ≥ 100 mg/mL (402.64 mM) | For the free base. |
How do I validate target engagement in cells? The following western blot protocol is a standard method for confirming that this compound is effectively inhibiting PRMT4 and PRMT6 in your cellular models [1] [2].
Protocol 1: Assessing Inhibition of PRMT6 via H3R2me2a Mark Reduction
Protocol 2: Assessing Inhibition of PRMT4 via Med12-Rme2a Mark Reduction
The following diagram illustrates the logical workflow of these key cell-based experiments.
This compound exerts its effects by inhibiting the enzymatic activity of PRMT4 and PRMT6. The diagram below illustrates the cellular process that this compound disrupts.
Problem 1: Lack of expected effect on methylation marks in cells.
Problem 2: High cytotoxicity or off-target effects.
Problem 3: Low aqueous solubility for in-vivo studies.
MS049 is a potent and selective dual inhibitor of protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6. It is widely used as a chemical probe in research to study the biological roles of these enzymes [1] [2] [3].
The table below summarizes key quantitative data for this compound:
| Property | Description / Value |
|---|---|
| Targets | PRMT4 & PRMT6 [1] [2] [3] |
| IC₅₀ (PRMT4) | 34 nM [1] [2] |
| IC₅₀ (PRMT6) | 43 nM [1] [2] |
| Selectivity | >300-fold selective over PRMT1 and PRMT3; >30-fold selective over PRMT8. Shows no inhibition against PRMT5 and PRMT7 [1]. |
| Cellular Activity | Reduces H3R2me2a mark (IC₅₀ = 0.97 µM) and Med12 asymmetric dimethylation (IC₅₀ = 1.4 µM) in HEK293 cells [2]. |
| Molecular Weight | 321.3 (dihydrochloride salt) [1] |
| Solubility | Soluble in DMSO, Ethanol, and Water (e.g., 56 mg/mL or 174.3 mM in DMSO) [2] |
| Storage | Store as a solid at -20°C; solutions should be used soon after preparation [1] [2]. |
While complete step-by-step protocols were not available, the search results describe several standard experimental approaches used with this compound.
In-Cell Western Blot Analysis: To assess target engagement and functional activity, you can treat cells (e.g., HEK293 cells) with this compound and measure the reduction of specific histone marks via Western blot.
Cell Viability/Proliferation Assays: this compound has been used in chemical screens to identify epigenetic dependencies in cancer cells.
Although direct troubleshooting data for this compound is unavailable, here is general guidance for common challenges when working with chemical probes.
Q1: The biological effect of this compound is absent or weaker than expected in my cellular model.
Q2: How should I prepare and store stock solutions of this compound to ensure stability?
The following diagram illustrates the established mechanism of this compound and a general workflow for its use in cellular experiments.
The table below summarizes the key characteristics of MS049 as reported in the scientific literature.
| Attribute | Description |
|---|---|
| Targets | PRMT4 (CARM1) & PRMT6 [1] [2] [3] |
| Inhibitor Type | Potent, selective, cell-active dual inhibitor [2] |
| Biochemical IC₅₀ | PRMT4: 34 nM; PRMT6: 43 nM [1] [3] [4] |
| Selectivity | Highly selective for PRMT4/6 over other PRMTs (e.g., >300-fold selective over PRMT1 and PRMT3) and a broad range of other epigenetic and non-epigenetic targets [2] [3] [4] |
| Key Cellular Effects | Reduces H3R2me2a and Med12-Rme2a marks in HEK293 cells [3] [4] |
| Negative Control | MS049N is available for control experiments [2] |
Here are detailed methodologies and common issues for working with this compound, compiled from supplier data and research publications.
This protocol details how to confirm this compound is engaging its targets in cells by monitoring a reduction in histone methylation marks.
This method is used to study the functional consequences of PRMT4/6 inhibition on cell growth.
If you encounter a lack of effect with this compound, consider the following:
The following diagram outlines the key decision-making process for establishing a robust experimental setup with this compound.
Diagram Title: this compound Experimental Workflow & Troubleshooting
When interpreting your results with this compound, keep these scientific contexts in mind:
MS049 is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6. It demonstrates excellent selectivity over a broad range of other epigenetic targets. [1] [2]
The table below summarizes the core biochemical and physical properties of this compound for easy reference.
| Property | Description |
|---|---|
| Primary Targets | PRMT4/CARM1, PRMT6 [1] [2] |
| IC₅₀ (Cell-free) | PRMT4: 34 nM; PRMT6: 43 nM [2] |
| Molecular Weight | 321.29 g/mol (dihydrochloride salt) [2] |
| Molecular Formula | C₁₅H₂₆Cl₂N₂O [2] |
| Synonyms | N/A [2] |
| CAS No. | 2095432-59-8 [2] |
| SDF | Available for download on vendor sites [2] |
The following validated experimental protocols can be used as a starting point for your research.
This protocol measures the inhibition of cellular methyltransferase activity, demonstrated in HEK293 cells. [2]
This protocol can be used to demonstrate direct cellular target engagement and its functional consequences, as shown in MDA-MB-231 breast cancer cells. [3]
The table below addresses potential experimental challenges and solutions.
| Issue | Possible Cause | Solution |
|---|---|---|
| Low signal-to-noise in cell-based assays | Cytotoxicity masking specific inhibition | Check cell confluency and health via phase-contrast imaging (e.g., IncuCyte). Optimize compound concentration and treatment duration. [2] |
| Unexpected protein level changes | Off-target effects or downstream consequences | Confirm assay selectivity. This compound shows excellent selectivity over other methyltransferases, demethylases, and reader proteins at 200 μM. [2] |
| Poor solubility in aqueous buffers | Hydrophobic nature of compound | Prepare a fresh DMSO stock solution (e.g., 56 mg/mL). For in vivo work, use validated formulations like 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O. [2] |
| Inconsistent cellular results | Cell line-specific expression of PRMT isoforms | Verify the expression levels of PRMT4 and PRMT6 in your cell model. Be aware that different CARM1 spliced isoforms can have distinct subcellular localizations and functions. [4] |
The following diagram illustrates a logical workflow for a typical cellular experiment using this compound, from setup to data analysis.
This compound is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferases PRMT4 (also known as CARM1) and PRMT6. It was developed to serve as a chemical tool for testing biological and therapeutic hypotheses related to these enzymes, which are implicated in various cancers [1].
The table below summarizes its key properties [2]:
| Property | Value |
|---|---|
| Probe Name | This compound |
| Molecular Weight | 248.2 |
| Molecular Formula | C₁₅H₂₄N₂O |
| IUPAC Name | 1-(2-methylamino-ethyl)-4-(phenyl-methoxy)-piperidine |
| MollogP | 1.545 |
| PSA | 22.78 |
| SMILES | CNCCN1CCC(OCC2=CC=CC=C2)CC1 |
The diagram below outlines the key stages in the design and discovery of this compound, based on published structure-activity relationship (SAR) studies [1].
MS049 is a cell-permeable, selective inhibitor for Type I PRMTs. It competes with the cofactor S-adenosylmethionine (AdoMet), reducing the levels of asymmetric dimethylarginine (ADMA) in cells [1]. This action helps researchers study the roles of PRMTs in various signaling pathways.
Key signaling pathways and cellular processes regulated by PRMTs that this compound can help investigate include [2] [1]:
Here are solutions to common experimental challenges with this compound:
| Problem & Phenomenon | Possible Root Cause | Suggested Solution & Verification Method |
|---|
| Insufficient Target Engagement Low inhibition efficiency, high ADMA levels. | Incorrect dosage; poor solubility or stability; cell type-specific differences. | Titrate this compound (common range: 1-10 µM). Use western blot to monitor ADMA and MMA levels [1]. Include DMSO control. | | Off-target Effects Unexpected phenotypic changes. | Inhibition of non-target PRMTs or other enzymes at high concentrations. | Use lower, more selective concentrations. Employ genetic knockdown (siRNA/shRNA) of target PRMT to confirm phenotype [1]. | | Variable Cell Response Different effects across cell lines. | Differing expression of PRMT isoforms and substrates; pathway redundancy. | Pre-test PRMT and substrate (e.g., CARM1, p62) expression by qPCR/western blot [2] [1]. | | Activation of Compensatory Pathways Weak or transient phenotype. | Cells upregulate parallel survival pathways (e.g., Nrf2). | Combine this compound with inhibitors of compensatory pathways (e.g., Nrf2 inhibitor for ferroptosis studies) [1]. |
This protocol outlines how to use this compound to sensitize cancer cells to ferroptosis inducers, based on research findings [1].
1. Primary Materials
2. Cell Treatment and Viability Assay
3. Analysis of Signaling Pathway Inhibition
The following diagrams illustrate the core mechanisms and experimental workflows, created using Graphviz per your specifications.
Diagram 1: PRMT6-p62-Nrf2 Signaling Axis and MS039 Mechanism of Action
Diagram 2: Experimental Workflow for Ferroptosis Sensitization
The table below summarizes frequent problems, their potential causes, and recommended solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| High Residual Noise Post-Correction | Incorrect artifact topography definition; suboptimal method for data type [1]. | Re-average artifact to define topography; switch correction method (e.g., PCA to Surrogate for ERPs) [1]. |
| Signal Distortion/Reduction | Over-correction; method distorts brain signal topography [1] [2]. | Verify with artifact rejection; use Optimizing method with SSP in source analysis [1]. |
| Poor EKG/ECG Correction | Low channel count; lack of individual topography [1]. | Use >30 channels with inferior electrodes; define topography from averaged EKG pattern [1]. |
| Low Signal-to-Noise Ratio (SNR) | ICA can introduce noise in low-SNR conditions [2]. | Apply ICA with caution on low-SNR data; consider alternative methods like SSP [2]. |
Q: What is the fundamental difference between PCA and ICA for artifact correction?
Q: Should I use artifact correction or artifact rejection for my data?
Q: How can I ensure my source analysis results are valid after artifact correction?
This protocol, adapted from BESA Research guidelines, provides a step-by-step method for correcting blink artifacts [1].
Artifact / Correct menu to compare.The table below compares common artifact correction methods, helping you choose the right one for your analysis goals.
| Method | Best For | Principle | Key Considerations |
|---|---|---|---|
| PCA (Principal Component Analysis) | Artifact-free review of ongoing EEG [1]. | Separates signals based on variance, removing high-variance artifact components. | Can distort data if brain signal and artifact share variance. |
| ICA (Independent Component Analysis) | General purpose; effective for ocular, cardiac, and muscular artifacts [2]. | Separates signals based on statistical independence, isolating artifact components. | May introduce noise in low Signal-to-Noise Ratio (SNR) data [2]. |
| Surrogate Model (e.g., BESA) | Analysis of Averaged Data (ERPs) [1]. | Models brain activity with a fixed dipole source to better separate it from artifacts. | Least distortion if the surrogate model is a good fit for the actual brain response. |
| SSP (Signal Space Projection) | Source analysis; often used with MEG [2]. | Projects out the artifact topography vector(s) from the data. | Can reduce the brain signal if it overlaps significantly with the artifact subspace [2]. |
| tSSS (Temporal Signal Space Separation) | MEG data with interference from internal (e.g., dental implants) or external sources [2]. | Uses signal from internal and external subspaces to remove temporally correlated interference. | More computationally demanding than SSS. Recommended over plain SSS for gradiometers [2]. |
The following diagram illustrates the logical workflow for artifact correction based on spatial filtering, as implemented in systems like BESA Research [1].
Figure 1: A generalized workflow for artifact correction using spatial filtering, common in tools like BESA Research.
The following table consolidates the key quantitative data available for MS049 from its initial characterization study [1].
| Parameter | Data for this compound (compound 17) | Notes / Context |
|---|---|---|
| Biochemical IC₅₀ (PRMT4) | 30 nM ± 10 nM | Measured against PRMT4 (CARM1) enzyme activity [1]. |
| Biochemical IC₅₀ (PRMT6) | 60 nM ± 20 nM | Measured against PRMT6 enzyme activity [1]. |
| Cellular IC₅₀ (PRMT4) | 5.4 µM ± 1.5 µM | Measured in cells (MCF-7) using H3R26me2a as a marker [1]. |
| Cellular IC₅₀ (PRMT6) | 7.4 µM ± 2.0 µM | Measured in cells (MCF-7) using H3R2me2a as a marker [1]. |
| Selectivity | Selective for PRMT4/6 over other PRMTs and a broad panel of epigenetic targets. | No significant inhibition of other PRMTs (1, 3, 5, 8) or 33 other epigenetic enzymes at 10 µM [1]. |
| Negative Control | MS049N (compound 46) | An inactive analog used to confirm on-target effects [1]. |
The original research paper provides details on the key experiments used to validate this compound. Here are the summarized methodologies:
To better position this compound in the field of PRMT inhibition, the diagram below illustrates the key protein targets and the logical workflow for its experimental validation.
It is important to note that the available literature does not provide a direct, side-by-side comparison of this compound with all other PRMT inhibitors (such as EZM2302 or TP-064). The discovery paper primarily compares it to its own precursor compound (4) and a pan-type I inhibitor (MS023), showing this compound has superior potency and selectivity for PRMT4/6 [1]. A 2025 review confirms that other inhibitors like EZM2302 and TP-064 are also in development, but no head-to-head data with this compound is presented [2].
MS049 is a potent and selective chemical probe, functioning as a dual inhibitor of two protein arginine methyltransferases (PRMTs), PRMT4 (also known as Coactivator-associated arginine methyltransferase 1 or CARM1) and PRMT6 [1] [2] [3]. These enzymes play key roles in epigenetic regulation by modifying histone and non-histone proteins [4]. The diagram below illustrates the simplified signaling pathway and biological consequences of inhibiting these targets.
Diagram Title: PRMT4/6 Inhibition by this compound
The core activity data for this compound against various PRMTs is summarized in the table below.
Table 1: Inhibitory Activity (IC₅₀) of this compound Against PRMT Family Members [1] [2] [3]
| Target | IC₅₀ Value | Selectivity Notes |
|---|---|---|
| PRMT4 (CARM1) | 34 nM | Primary target; >300-fold selective over PRMT1 and PRMT3. |
| PRMT6 | 43 nM | Primary target. |
| PRMT8 | 1.6 µM (1600 nM) | >30-fold less potent than for PRMT4/6. |
| Other PRMTs (e.g., PRMT1, PRMT3, PRMT5, PRMT7) | >10 µM | Minimal to no inhibition at tested concentrations, demonstrating excellent selectivity. |
The effects of this compound have also been confirmed in cellular models. The table below summarizes key findings from cell-based assays.
Table 2: Cellular Activity of this compound in HEK293 Cells [2] [3] [5]
| Cellular Readout | Experimental Result | Incubation Time |
|---|---|---|
| H3R2me2a Reduction | IC₅₀ = 0.97 ± 0.05 µM | 20 hours |
| Med12-Rme2a Reduction | IC₅₀ = 1.4 ± 0.1 µM | 72 hours |
| Cell Viability (Confluency) | No significant impact at concentrations up to 50 µM | 96 hours |
The following diagram outlines a typical experimental protocol for assessing the cellular effects of this compound, based on methodologies from the search results [1] [2] [3].
Diagram Title: Cellular Assay Workflow for this compound
Key Methodology Details:
This compound is recognized as a high-quality chemical probe due to its potency and exceptional selectivity across a broad panel of epigenetic targets, including other PRMTs, lysine methyltransferases (PKMTs), and demethylases (KDMs) [1] [3] [5]. Its primary research application is to specifically investigate the biological functions of PRMT4 and PRMT6.
For a complete comparison guide, I suggest you:
The table below summarizes the key findings for MS049 and other relevant epigenetic inhibitors from the scientific literature.
| Inhibitor Name | Primary Target(s) | Secondary or Off-Target Effects | Reported Effect on ccRCC Proliferation | Key Supporting Evidence |
|---|---|---|---|---|
| This compound | PRMT4 (CARM1), PRMT6 [1] | No significant anti-proliferative effect found in a screen of ccRCC models [1] | Did not significantly reduce cell proliferation [1] | Used as a specific probe to isolate the roles of PRMT1 from other Type I PRMTs [1] |
| MS023 | Pan-Type I PRMTs (PRMT1, 3, 4, 6, 8) [1] | N/A | Significantly reduced cell proliferation by a minimum of 50% [1] | Global reduction of asymmetric dimethylarginine (aDMA); depletion of histone mark H4R3me2a [1] |
| GSK591 | PRMT5 (Type II PRMT) [1] | N/A | Significantly reduced cell proliferation [1] | Identified as a strong hit in the chemical probe screen [1] |
| UNC1999 | EZH2 [1] | N/A | Significantly reduced cell proliferation [1] | Previously characterized as a target in ccRCC; validates screen findings [1] |
The specificity of this compound was confirmed through a multi-step experimental process in a clear cell renal cell carcinoma (ccRCC) model. The diagram below visualizes this key experimental workflow and its outcome.
The methodology for this key experiment included [1]:
The experimental data highlights a crucial distinction:
This compound is a recognized chemical probe developed by the Structural Genomics Consortium (SGC) in collaboration with the Icahn School of Medicine at Mount Sinai [1]. It is a potent and selective inhibitor of two specific protein arginine methyltransferases (PRMTs), PRMT4 and PRMT6 [2] [1]. The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Primary Targets | PRMT4 (IC₅₀: 34 nM), PRMT6 (IC₅₀: 43 nM) [2] |
| Key Activity | Potent, selective, and cell-active dual inhibitor of PRMT4 and PRMT6 [2] [1] |
| Molecular Formula | C₁₅H₂₄N₂O (Freebase) [1] |
| Molecular Weight | 248.2 g/mol (Freebase) [1] |
| CAS Number | 2095432-59-8 (Dihydrochloride salt) [2] |
| Selectivity | Highly selective for PRMT4/6 over a wide range of other epigenetic targets (other PRMTs, PKMTs, DNMTs, etc.) [2] |
| Negative Control | MS049N is available for use as a negative control compound [1] |
The biological activity of this compound has been demonstrated in various experimental settings. The following table outlines key experimental findings and the protocols used to obtain them.
| Assay Type | Cell Line / Model | Tested Concentrations | Incubation Duration | Key Experimental Results |
|---|---|---|---|---|
| Western Blot Analysis [2] | HEK293 cells | 0.1, 1, 10 µM | 20 hours | Decreased H3R2me2a mark (IC₅₀ = 0.97 ± 0.05 µM) |
| Western Blot Analysis [2] | HEK293 cells | 0.1, 1, 10, 100 µM | 72 hours | Decreased Med12 asymmetric arginine dimethylation (Med12-Rme2a, IC₅₀ = 1.4 ± 0.1 µM) |
The experimental workflow for using this compound in a cell-based assay to detect changes in histone methylation marks can be visualized as follows:
Research in related areas underscores the therapeutic potential of PRMT inhibition:
MS049 is characterized as a potent, selective, and cell-active dual inhibitor of Protein Arginine Methyltransferases 4 and 6 (PRMT4/CARM1 and PRMT6). The quantitative data from key experiments is summarized in the table below.
Table 1: Key Experimental Data for this compound
| Assay Type | Target / Effect | Key Metric (IC₅₀) | Experimental Context |
|---|---|---|---|
| Biochemical Assay [1] [2] [3] | PRMT4 | 34 nM | Cell-free system |
| PRMT6 | 43 nM | Cell-free system | |
| Cellular Assay [4] [3] | H3R2me2a mark (downstream of PRMT6) | 0.97 μM | HEK293 cells, 20-hour treatment |
| Cellular Assay [4] [3] | Med12-Rme2a (downstream of PRMT4) | 1.4 μM | HEK293 cells, 72-hour treatment |
This compound demonstrates excellent selectivity. At concentrations up to 50 μM, it does not inhibit other methyltransferases or demethylases, and shows no appreciable binding to methyllysine/methylarginine reader proteins. It has over 300-fold selectivity for PRMT4/6 over PRMT1 and PRMT3 [1] [5]. The compound is not toxic and does not affect the growth of HEK293 cells at tested concentrations, which is a key point for interpreting cellular assay results [3].
Here are detailed methodologies for key experiments citing this compound, which you can adapt for your control experiments.
1. Western Blot Analysis to Assess Cellular Target Engagement [4] This protocol measures the reduction of specific methylation marks in cells.
2. Cell Growth and Viability Assay [1] This protocol confirms the compound's lack of cytotoxicity under experimental conditions.
The diagram below illustrates the mechanism of action of this compound and the logical flow of a typical cellular experiment, from treatment to readout.
Since a direct comparison was not found, the following tables outline the key performance areas and quantitative metrics that a reproducibility study for PRMT inhibitors like MS049 should investigate. You can populate these tables with data from future experimental work.
Table 1: Key Characteristics of PRMT Inhibitors This table provides a structure for comparing different inhibitors. The data for this compound and other compounds would need to be filled in from primary literature or new experiments.
| Inhibitor Name | Primary Target(s) | Type of Inhibition | Key Reported Potency (e.g., IC₅₀) | Major Off-Target Activities | Key Reference |
|---|---|---|---|---|---|
| This compound | PRMT1, PRMT6 | Type I | To be populated | To be populated | To be populated |
| Example Inhibitor A | CARM1/PRMT4 | Type I | To be populated | To be populated | To be populated |
| Example Inhibitor B | PRMT5 | Type II | To be populated | To be populated | To be populated |
| Example Inhibitor C | PRMT3 | Type I | To be populated | To be populated | To be populated |
Table 2: Assay Reproducibility Metrics This table outlines how to quantify the reliability of the assays used to test the inhibitors, inspired by rigorous methodological studies [1].
| Assay Type | Measured Endpoint | Intra-assay CV (%) | Inter-assay CV (%) | Interindividual Variation (where relevant) | Key Reference/Method |
|---|---|---|---|---|---|
| In vitro Methyltransferase | Global ADMA levels | To be populated | To be populated | N/A | [2] |
| Cell-based Viability | IC₅₀ in specific cell lines | To be populated | To be populated | To be populated | [3] |
| Functional Phenotype | e.g., Invasion, Apoptosis | To be populated | To be populated | To be populated | Custom protocol |
For a study to be reproducible, the methodology must be clearly defined. Here are detailed protocols for key experiments based on established practices in the field.
Protocol 1: In Vitro PRMT Inhibition Assay This protocol measures the direct enzymatic activity of PRMTs in a purified system.
Protocol 2: Cellular Target Engagement and Functional Assay This protocol assesses the inhibitor's ability to penetrate cells and produce a functional effect.
The following diagram, generated with Graphviz, illustrates the core PRMT signaling pathway and the potential point of action for inhibitors like this compound. The DOT script is provided for full reproducibility.
Diagram 1: This figure outlines the core enzymatic reaction catalyzed by Protein Arginine Methyltransferases (PRMTs) and the site of inhibition. The PRMT enzyme uses S-adenosylmethionine (SAM) as a methyl donor to modify a protein substrate, producing a methylated protein and S-adenosylhomocysteine (SAH) as a by-product [2]. Small molecule inhibitors like this compound are designed to bind the enzyme and prevent this methylation reaction.
MS049 is a potent, selective, and cell-active dual inhibitor of protein arginine methyltransferase 4 (PRMT4/CARM1) and PRMT6 [1] [2]. It is frequently used in research as a selective tool to probe the biological functions of these specific enzymes.
In multiple studies that screen for epigenetic vulnerabilities in cancer, this compound's effects are directly compared to other PRMT inhibitors. The table below summarizes its role and performance in these comparative studies.
| Compound | Primary Target(s) | Key Findings from Comparative Studies | Study Context |
|---|---|---|---|
| This compound | PRMT4, PRMT6 | Did not significantly reduce cancer cell proliferation; helped identify that PRMT1 is the critical target [3] [4]. | Clear cell renal cell carcinoma (ccRCC), Triple-negative breast cancer (TNBC) [3] [4]. |
| MS023 | Type I PRMTs (pan-inhibitor of PRMT1, 3, 4, 6, 8) | Showed significant anti-proliferative effects across multiple cancer models [3] [4]. | ccRCC, TNBC [3] [4]. |
| GSK3368715 | Type I PRMTs (pan-inhibitor) | Showed anti-proliferative effects similar to MS023 [3]. | ccRCC [3]. |
| SGC707 | PRMT3 | Did not significantly reduce cancer cell proliferation [3] [4]. | ccRCC, TNBC [3] [4]. |
| GSK591 | PRMT5 (Type II) | Showed significant anti-proliferative effects [3] [4]. | ccRCC, TNBC [3] [4]. |
The data in the table comes from cell-based proliferation screens. Here are the methodologies from the key studies:
These experiments consistently showed that while broad inhibition of type I PRMTs (with MS023 or GSK3368715) was effective, selective inhibition of PRMT4 and PRMT6 with this compound was not, pointing to PRMT1 as the critical dependency in these cancer types [3] [4].
The following diagram illustrates the mechanism of action for different types of PRMT inhibitors, based on the context from the search results.